molecular formula C12H14N4O3S2 B2419986 N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1396801-04-9

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2419986
CAS No.: 1396801-04-9
M. Wt: 326.39
InChI Key: MLWRGMUFDIPJNB-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a thiophene-sulfonamide core, a structure frequently associated with diverse biological activities, linked to a morpholine-substituted pyrimidine ring. The integration of these pharmacophores suggests potential for this compound to be investigated as a key intermediate or a functional probe in drug discovery efforts. Potential Research Applications and Value The primary research value of this compound lies in its hybrid structure. Thiophene-sulfonamide derivatives are a well-established class in scientific literature, often explored for their antibacterial properties . They are known to function as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase and thereby disrupting folate synthesis, which is essential for bacterial growth . Furthermore, the presence of the morpholine-pyrimidine group is a common feature in compounds screened for kinase inhibition and other targeted therapeutic approaches, indicating its potential utility in oncology and inflammatory disease research . Researchers may employ this compound as a building block in the synthesis of more complex molecules or as a core structure for generating diverse chemical libraries using modern synthetic methodologies such as Suzuki-Miyaura cross-coupling to introduce various aryl groups and explore structure-activity relationships (SAR) . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c17-21(18,11-2-1-7-20-11)15-10-8-13-12(14-9-10)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRGMUFDIPJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

N-(2-Morpholinopyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4O2S
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1396801-04-9

Target of Action

This compound primarily targets specific kinases involved in various signaling pathways, notably those associated with cancer progression and inflammation.

Mode of Action

The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cellular processes such as growth, proliferation, and survival. By inhibiting these kinases, the compound may induce apoptosis in cancer cells and reduce tumor growth.

Biochemical Pathways

Research indicates that this sulfonamide derivative influences several biochemical pathways, including:

  • PI3K/Akt Pathway : Inhibition leads to reduced cell survival signals.
  • MAPK Pathway : Affects cell proliferation and differentiation.

Biological Activity

This compound has demonstrated a range of biological activities:

  • Anticancer Activity : Studies show that this compound exhibits potent inhibitory effects on various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, it has been reported to significantly reduce cell migration and invasion in vitro .
  • Antimicrobial Properties : As a sulfonamide derivative, it has inherent bacteriostatic properties, making it effective against certain bacterial strains .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through its action on cytokine production pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

StudyObjectiveFindings
Evaluate anticancer effectsDemonstrated significant inhibition of cell migration in hepatocellular carcinoma models.
Assess antimicrobial propertiesShowed effectiveness against Gram-positive bacteria with minimal cytotoxicity.
Investigate anti-inflammatory activityReduced levels of pro-inflammatory cytokines in vitro.

Q & A

Advanced Question | Purification Techniques

  • Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride .
  • Recrystallization : Ethanol/water (1:4) yields >99% purity for crystallography .
  • HPLC-MS : Monitors trace impurities (<0.5%) from morpholine degradation .

What substituent modifications enhance potency in SAR studies?

Advanced Question | Structure-Activity Relationships

  • Morpholine ring : Replace with piperazine for improved solubility (ΔlogP = -0.5) .
  • Thiophene : Introduce electron-withdrawing groups (e.g., Cl at C5) to boost kinase affinity 2–3× .
    Test analogs in resistance models (e.g., Ba/F3 cells with gatekeeper mutations) .

How stable is the compound under varying storage conditions?

Advanced Question | Stability Profiling

  • Solid state : Stable at -20°C (desiccated) for >12 months; avoid light (UV degradation t1/2_{1/2} = 14 days) .
  • Solution : Degrades in aqueous buffers (t1/2_{1/2} = 48 h at pH 7.4); use lyophilized aliquots .

Notes

  • References : Citations correspond to evidence IDs (e.g., refers to ).
  • Methodological Rigor : Answers emphasize reproducibility, with parameters (e.g., solvent ratios, temperatures) derived from experimental evidence.

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